molecular formula C10H13BrN4 B11942619 4'-bromo-3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole

4'-bromo-3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole

Katalognummer: B11942619
Molekulargewicht: 269.14 g/mol
InChI-Schlüssel: JRICDWFFLRTEER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole is an organic compound with the molecular formula C10H13BrN4 It is a derivative of bipyrazole, characterized by the presence of bromine and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole typically involves the reaction of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole with a brominating agent. Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br2). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to comply with industrial safety and environmental regulations .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .

Wissenschaftliche Forschungsanwendungen

4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: Utilized in the synthesis of advanced materials and fine chemicals.

Wirkmechanismus

The mechanism of action of 4’-bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole is unique due to the presence of both bromine and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C10H13BrN4

Molekulargewicht

269.14 g/mol

IUPAC-Name

1-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3,4,5-trimethylpyrazole

InChI

InChI=1S/C10H13BrN4/c1-5-6(2)14-15(8(5)4)10-9(11)7(3)12-13-10/h1-4H3,(H,12,13)

InChI-Schlüssel

JRICDWFFLRTEER-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1C)C2=NNC(=C2Br)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.